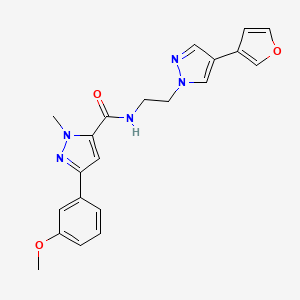

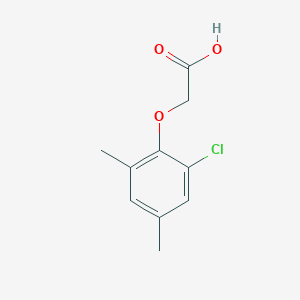

![molecular formula C17H20FN5O2 B2864837 8-(4-fluorophenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-99-5](/img/structure/B2864837.png)

8-(4-fluorophenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “8-(4-fluorophenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a derivative of the 1,2,3-triazole-4-carboxamide and imidazo[2,1-c][1,2,4]triazine families . These compounds are of great importance in medicinal chemistry and can be used for the synthesis of numerous heterocyclic compounds with different biological activities .

Synthesis Analysis

The synthesis of these compounds often involves multicomponent reactions which provide a wide access to triazole derivatives production . The intermediates are synthesized by Williamson ether synthesis followed by an intramolecular cyclization reaction . The method features high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis

The molecular structure of these compounds has been investigated using X-ray diffraction . The lengths and bond angles and the packing of molecules in crystals have been considered. Non-valence interactions for some of the studied compounds were observed .Chemical Reactions Analysis

These compounds have been involved in various chemical reactions. For instance, they have been used in the copper-catalyzed asymmetric nitroaldol reactions . The reaction involves the use of single or combination of cytotoxic drugs which affect rapidly dividing cells .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their structure and the presence of specific functional groups . The presence of bromine atoms at different positions and structural features are determined .科学的研究の応用

Antimicrobial Activity

Compounds containing a fluorophenyl group have shown promising results in antimicrobial activity. For instance, Schiff bases derived from similar compounds have shown moderate antifungal activity against Candida spp . This suggests potential applications of the compound in the development of new antimicrobial agents.

Antiviral Activity

Indole derivatives, which share structural similarities with the given compound, have demonstrated various biological activities, including antiviral properties . This suggests that the compound could potentially be used in the development of new antiviral drugs.

Anti-inflammatory Activity

Again, indole derivatives have shown anti-inflammatory properties . Given the structural similarities, the compound could potentially be used in the development of new anti-inflammatory drugs.

Antioxidant Activity

The compound has been identified as a powerful free-radical scavenger . This suggests potential applications in the development of new antioxidant drugs or supplements.

Neuroprotective Activity

The compound has demonstrated potent neuroprotective activity, preventing neuronal cell death in cultured primary neurons and attenuating brain injury after focal ischemia in rats . This suggests potential applications in the treatment of stroke or other neurodegenerative disorders.

Cancer Treatment

Indole derivatives have shown anticancer properties . Given the structural similarities, the compound could potentially be used in the development of new anticancer drugs.

作用機序

将来の方向性

The future directions in the research of these compounds involve the development of novel CDK2 inhibitors . The bulky group’s substitution at C-4 and C-6 positions of pyrrolo[2,1-f][1,2,4]triazine is crucial to develop selective VEGFR2, EGFR, and c-Met inhibitors . Both positions (C-4 and C-6) can accommodate moderate to large substituents and their structural changes alter the activity/selectivity of the inhibitor .

特性

IUPAC Name |

8-(4-fluorophenyl)-N-(3-methylbutyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O2/c1-11(2)7-8-19-15(24)14-16(25)23-10-9-22(17(23)21-20-14)13-5-3-12(18)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGGWJCPLQAULF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-fluorophenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

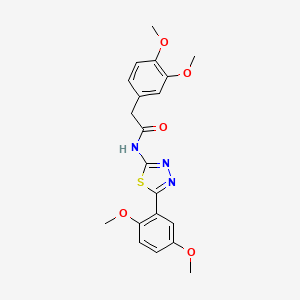

![1-oxo-3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-6-carboxamide](/img/structure/B2864754.png)

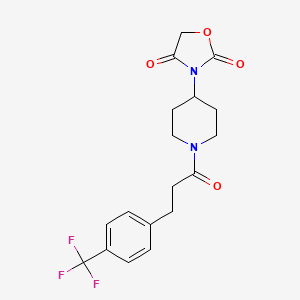

![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2864755.png)

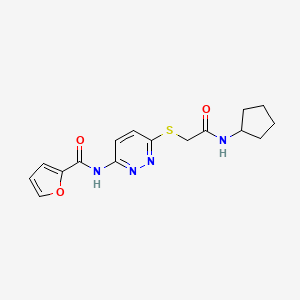

![(Z)-10,13-dimethyl-16-((5-methylfuran-2-yl)methylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2864759.png)

![2-fluoro-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2864762.png)

![N-(3-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2864768.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B2864774.png)